5-Carboxyvanillic acid

Description

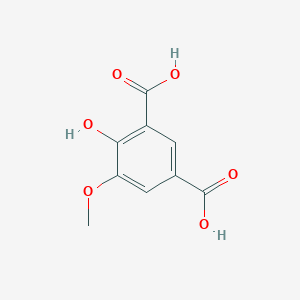

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSSJYQPZIQJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175607 | |

| Record name | 5-Carboxyvanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2134-91-0 | |

| Record name | 4-Hydroxy-5-methoxy-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carboxyvanillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Carboxyvanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-5-methoxyisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to 5-Carboxyvanillic Acid: Properties, Analysis, and Applications

This guide provides a comprehensive technical overview of 5-Carboxyvanillic acid (5-CVA), a significant molecule in biotechnology, polymer science, and pharmaceutical research. As a key intermediate in the microbial degradation of lignin and a versatile bio-based building block, a thorough understanding of its chemical and physical properties is essential for researchers and developers in these fields.[1] This document moves beyond a simple data sheet to offer field-proven insights into its characterization, synthesis, and application, grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

5-Carboxyvanillic acid, systematically named 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid, is a member of the vanilloid chemical class.[1] Its structure is distinguished from the more common vanillic acid by the presence of a second carboxylic acid group at the 5-position of the benzene ring.[1] This additional functional group profoundly influences its acidity, polarity, and reactivity, making it a unique dicarboxylic aromatic acid.[1]

The structural progression from the widely known flavor compound, vanillin, to 5-Carboxyvanillic acid illustrates a pathway of oxidation, highlighting its place within this family of compounds.[1]

Caption: Structural evolution from Vanillin to 5-Carboxyvanillic acid.

Core Physicochemical Data

The dual carboxylic acid moieties and the phenolic hydroxyl group dictate the physical properties of 5-CVA, particularly its high melting point and solubility profile.

| Property | Value | Source |

| Systematic Name | 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid | [1] |

| CAS Number | 2134-91-0 | [1] |

| Molecular Formula | C₉H₈O₆ | [2] |

| Molecular Weight | 212.16 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3][4] |

| Melting Point | >278°C (decomposes) | [4] |

| Boiling Point | 455.6°C at 760 mmHg | [5] |

| Density | 1.549 g/cm³ | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [4][5] |

| Vapor Pressure | 4.29E-09 mmHg at 25°C | [5] |

| LogP | 0.79720 | [5] |

| Hydrogen Bond Donors | 3 | [5] |

| Hydrogen Bond Acceptors | 6 | [5] |

Spectroscopic and Analytical Characterization

Accurate structural confirmation and quantification of 5-CVA are critical for its application. A multi-technique approach involving NMR, IR, and mass spectrometry provides a complete picture, while chromatography is the cornerstone for its separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of 5-CVA.[1]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic. The two aromatic protons, being in different chemical environments, should appear as distinct doublets.[1] A sharp singlet corresponds to the three protons of the methoxy group (–OCH₃).[1] The acidic protons of the phenolic hydroxyl (–OH) and the two carboxylic acid groups (–COOH) typically present as broad signals whose chemical shifts are sensitive to solvent and concentration.[1] These acidic protons will readily exchange with deuterium upon a D₂O shake, leading to the disappearance of their signals, a key confirmatory test.[1]

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should resolve nine unique carbon signals.[1] The carbons of the two carboxyl groups are the most deshielded, resonating in the 165-185 ppm downfield region.[1] The six aromatic carbons appear between approximately 110-160 ppm, with those bonded to oxygen atoms shifted further downfield.[1] The methoxy carbon signal is expected in the 50-70 ppm range.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 5-CVA is dominated by features from its hydroxyl and carboxyl groups.

-

O-H Stretching: A very broad absorption band is expected in the 3500-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer and the phenolic -OH group.[6][7]

-

C=O Stretching: A strong, sharp absorption peak characteristic of the carbonyl group in an aromatic carboxylic acid should appear in the 1780-1710 cm⁻¹ range.[8]

-

C-O Stretching & O-H Bending: Bands corresponding to C-O stretching and O-H bending will be present in the 1450-1300 cm⁻¹ and 1300-1000 cm⁻¹ regions.[9]

-

Aromatic C=C Stretching: Medium intensity peaks will appear in the 1700-1500 cm⁻¹ region due to the benzene ring.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For 5-CVA (Exact Mass: 212.0321), electrospray ionization (ESI) in negative mode is highly effective, readily forming the [M-H]⁻ ion at m/z 211. Subsequent fragmentation (MS/MS) would likely involve the loss of H₂O (m/z 193) and CO₂ (m/z 167), providing confirmatory data for the presence of the carboxyl and hydroxyl groups.

Chromatographic Analysis: A Validated Workflow

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of 5-CVA from complex matrices, such as bioconversion broths or polymer reaction mixtures.[1]

Caption: Experimental workflow for HPLC-DAD analysis of 5-CVA.

This protocol describes a self-validating system for the accurate measurement of 5-CVA.

-

Preparation of Standards and Mobile Phase:

-

Prepare a 1 mg/mL stock solution of 5-CVA standard in methanol.

-

Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock with Mobile Phase A.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Causality: Formic acid is used to acidify the mobile phase, ensuring the carboxylic acid groups are protonated. This results in better retention on a C18 column and sharper, more symmetrical peak shapes.[1]

-

-

Sample Preparation:

-

Centrifuge the sample (e.g., bacterial culture) to pellet cells and debris.

-

Filter the supernatant through a 0.22 µm syringe filter to remove particulates that could damage the HPLC system.

-

Dilute the filtered sample with Mobile Phase A to ensure the concentration falls within the calibrated range.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: Diode Array Detector (DAD) at 230 nm.[1]

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-17 min: Hold at 95% B

-

17-18 min: Return to 5% B

-

18-23 min: Column re-equilibration at 5% B

-

-

Causality: A gradient elution is employed to ensure that both polar and non-polar compounds in a complex sample are eluted efficiently, providing a clean separation of 5-CVA from potential contaminants.

-

-

Data Analysis and Validation:

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations. The curve must have a correlation coefficient (R²) > 0.99 for acceptance.

-

Quantify 5-CVA in the unknown samples by interpolating their peak areas from the calibration curve.

-

Trustworthiness: The system is validated by running quality control (QC) samples at low, medium, and high concentrations alongside the unknowns. The calculated concentrations of the QCs must be within ±15% of their nominal value.

-

Role in Biological Systems and Biotechnology

5-Carboxyvanillic acid is a pivotal intermediate in the global carbon cycle, specifically in the microbial breakdown of lignin.[1] Lignin is a complex aromatic polymer that provides structural rigidity to plants and is a major, underutilized byproduct of the paper and biorefinery industries.[1]

Certain bacteria, such as Sphingobium lignivorans SYK-6, have evolved sophisticated enzymatic pathways to depolymerize lignin into smaller, value-added molecules.[10] 5-CVA is a key product in the degradation pathway of 5,5′-dehydrodivanillate (DDVA), a model compound representing a common C₅–C₅′ biphenyl linkage found in lignin.[1][10]

Caption: Role of 5-CVA in the microbial valorization of lignin.

This natural pathway is being exploited in synthetic biology. Researchers have successfully engineered industrially relevant strains like Pseudomonas putida KT2440 to express the necessary enzymes for converting DDVA into 5-CVA, demonstrating a proof-of-concept for a cell-based bioprocess to produce this valuable building block from lignin-derived materials.[10]

Applications in Drug Development and Material Science

The unique chemical structure of 5-CVA makes it a molecule of significant interest for both pharmaceutical and polymer applications.

Pharmaceutical Salt Formation

The carboxylic acid group is a common pharmacophore in many therapeutic agents.[11] However, it can sometimes lead to poor physicochemical properties like low solubility or membrane permeability.[12] 5-CVA, with its dicarboxylic acid nature, serves as an excellent "pro-molecule" or counter-ion for forming novel salts with active pharmaceutical ingredients (APIs).[1]

The formation of a salt between an API and 5-CVA can fundamentally alter the drug's properties:

-

Enhanced Solubility: Salt formation can significantly improve the aqueous solubility of a poorly soluble API, which is often a rate-limiting step for oral absorption.

-

Improved Stability: The salt form may exhibit greater solid-state stability and a longer shelf-life compared to the free acid or free base form of the drug.

-

Modified Bioavailability: By optimizing solubility and dissolution rate, the overall bioavailability of the API can be enhanced.[1]

This strategy is particularly valuable in the pre-clinical development phase, where lead compounds with promising biological activity are often hindered by poor drug-like properties.

Bio-based Polymer Synthesis

There is a significant industrial drive to replace petroleum-derived plastics with sustainable, bio-based alternatives.[13] 5-CVA, which can be produced from renewable lignin, is an attractive monomer for creating advanced polymers.[1]

Its two carboxylic acid groups make it an ideal building block for synthesizing polyesters through polycondensation reactions with diols (e.g., ethylene glycol).[1] The resulting polyester, poly(ethylene 5-carboxyvanillate) (PEC), has demonstrated promising thermal and mechanical properties, positioning it as a potential bio-based alternative to polyethylene terephthalate (PET).[1] The rigid aromatic core of 5-CVA imparts stiffness and a high glass transition temperature to the resulting polymer, while the other functional groups offer sites for further modification.[1]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling 5-Carboxyvanillic acid.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including nitrile gloves, a lab coat, and safety glasses.[14]

-

Ventilation: Handle the solid powder in a well-ventilated area or a fume hood to prevent inhalation of dust.[1][14]

-

Spill Cleanup: In case of a spill, avoid generating dust. Use dry cleanup procedures (sweep or vacuum) and place the material in a sealed, labeled container for disposal.[14]

-

Storage: Store in a cool, dry place in a tightly sealed container. The recommended storage temperature is often refrigerated.[4][5]

Conclusion

5-Carboxyvanillic acid is more than a simple organic molecule; it is a nexus point connecting sustainable chemistry, advanced materials, and pharmaceutical science. Its role as a natural metabolite in lignin degradation provides a pathway for its bio-based production, while its dicarboxylic acid structure offers a versatile platform for creating novel polymers and improving the properties of therapeutic drugs. The analytical and handling protocols detailed in this guide provide a robust framework for researchers to confidently and accurately work with this promising chemical building block.

References

- Biosynth. (n.d.). 5-Carboxyvanillic acid.

- Apollo Scientific. (n.d.). 5-Carboxyphthalide Safety Data Sheet.

- El-Gamal, S. M., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)

- Benchchem. (n.d.). 5-Carboxyvanillic acid.

- LookChem. (n.d.). 5-Carboxyvanillic acid.

- Poor Man's Chemist. (2022, August 25).

- Aranda-Ramos, A., et al. (2023). Bioconversion of a lignin-derived biphenyl dimer into the strategic building block 5-carboxyvanillic acid in Pseudomonas putida KT2440. Green Chemistry.

- Morita, H. (1964). AN ALTERNATIVE SYNTHESIS OF 5-CARBOXYVANILLIN. Canadian Journal of Chemistry.

- ChemicalBook. (2023, May 4). 5-CARBOXYVANILLIC ACID | 2134-91-0.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8468, Vanillic acid.

- Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- Talele, T. T. (2016). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry.

- Li, Y., et al. (2021). A rapid and sensitive LC-MS/MS method for the determination of vanillic acid in rat plasma with application to pharmacokinetic study.

- Carl ROTH. (n.d.). Safety Data Sheet: Vanillic acid.

- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.

- University of Colorado Boulder. (n.d.). Table of IR Absorptions.

- ChemicalBook. (n.d.). Indole-5-carboxylic acid(1670-81-1) 1H NMR spectrum.

- Rose, K., et al. (1980). A mass-spectrometric method for the estimation of the ratio of gamma-carboxyglutamic acid to glutamic acid at specific sites in proteins. Biochemical Journal.

- ResearchGate. (n.d.). IR spectra of vanillic acid in the regions of OH (a) and C=O (b) stretching vibrations.

- Sigma-Aldrich. (2025, July 8). SAFETY DATA SHEET.

- MassBank. (n.d.). Benzoic acids and derivatives.

- Fleming, E., et al. (2019). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Topics in Medicinal Chemistry.

- D'Auria, M., et al. (2025, October 15). Improved Synthesis of 5-Nitrohomovanillic Acid and. Molecules.

- National Center for Biotechnology Information. (n.d.). High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry.

- Lambert, K. M., et al. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses.

- Sajib, M. S., et al. (2018). Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF)

- Gabr, G. A., et al. (2024). Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions. Pharmaceuticals.

- Smith, B. C. (2018, May 1).

- ChemicalBook. (n.d.). Vanillic acid (121-34-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). Homovanillic acid(306-08-1) 13C NMR spectrum.

- ChemicalBook. (n.d.). Vanillin | 121-33-5.

- ChemicalBook. (2025, July 16). CIS-5-NORBORNENE-ENDO-2,3-DICARBOXYLIC ACID | 3853-88-1.

Sources

- 1. 5-Carboxyvanillic acid | 2134-91-0 | Benchchem [benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. biosynth.com [biosynth.com]

- 4. 5-CARBOXYVANILLIC ACID | 2134-91-0 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. echemi.com [echemi.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Bioconversion of a lignin-derived biphenyl dimer into the strategic building block 5-carboxyvanillic acid in Pseudomonas putida KT2440 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of 5-Carboxyvanillic Acid from Vanillin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary:

This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway to produce 5-carboxyvanillic acid, a valuable building block in pharmaceutical and polymer sciences. Starting from the abundant and bio-renewable feedstock vanillin, this document details a two-part synthesis. Part I covers the selective oxidation of vanillin to its corresponding carboxylic acid, vanillic acid. Part II describes the critical carboxylation of the vanillic acid intermediate to yield the target molecule, 5-carboxyvanillic acid. Each section elucidates the underlying chemical mechanisms, provides detailed, field-tested experimental protocols, and presents data in a clear, comparative format. The methodologies are designed to be self-validating, ensuring reproducibility and reliability for researchers in drug discovery and materials science.

The Strategic Value of 5-Carboxyvanillic Acid

Vanillin: A Sustainable and Versatile Starting Material

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is one of the few commercially available aromatic aldehydes derived from lignin, a major component of biomass.[1] Its availability from wood pulping industries makes it an inexpensive and sustainable chemical feedstock.[2] The inherent functionality of vanillin—a phenolic hydroxyl group, an aldehyde, and a methoxy ether—provides multiple reaction sites, making it a versatile precursor for a wide range of more complex molecules.

5-Carboxyvanillic Acid: A High-Value Chemical Intermediate

5-Carboxyvanillic acid (4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid) is a trifunctional aromatic compound whose structure is highly desirable for advanced applications. In drug development, the carboxylic acid group is a key pharmacophore in numerous drugs, although its properties sometimes require modification.[3] The presence of two carboxylic acid groups and a phenolic hydroxyl group on a single benzene ring makes 5-carboxyvanillic acid an excellent scaffold for creating novel therapeutics and a valuable monomer for the synthesis of advanced polymers.[4] It is also a known intermediate in the microbial degradation of lignin, highlighting its place in the natural carbon cycle.[5]

Overview of the Synthetic Strategy

The conversion of vanillin to 5-carboxyvanillic acid is most effectively achieved through a two-stage process. This strategy isolates the two key transformations, allowing for optimized conditions and purification at each stage, thereby maximizing the overall yield and purity of the final product.

-

Part I: Oxidation: The aldehyde group of vanillin is selectively oxidized to a carboxylic acid, yielding vanillic acid. This is a high-yielding and well-established transformation.[6]

-

Part II: Carboxylation: A second carboxyl group is introduced onto the aromatic ring of vanillic acid at the C5 position, ortho to the hydroxyl group, to form 5-carboxyvanillic acid.

This guide will detail a robust protocol for each of these stages.

Part I: Selective Oxidation of Vanillin to Vanillic Acid

The initial step in the synthesis is the clean and efficient conversion of vanillin's aldehyde functional group into a carboxylic acid.

Mechanistic Rationale for Oxidant Selection

While many oxidizing agents can convert aldehydes to carboxylic acids, the presence of a phenolic hydroxyl group on the vanillin ring necessitates a mild and selective reagent. Harsh oxidants can lead to undesired side reactions, such as demethylation or ring-opening.[7] Silver(I) oxide (Ag₂O), often generated in situ from silver nitrate and a base, is an ideal choice. It is a mild oxidant that selectively targets the aldehyde group under alkaline conditions, leaving the phenol and methoxy groups intact.[6] The reaction is often referred to as a Tollens-type oxidation.

Experimental Protocol: Silver Oxide Oxidation

This protocol is adapted from a well-established procedure known for its high yield and purity.[6]

Step 1: Preparation of Silver Oxide (Tollens' Reagent)

-

In a 2-liter beaker, dissolve 170 g (1.0 mole) of silver nitrate in 1 L of deionized water with stirring.

-

In a separate container, dissolve 44 g (1.07 moles) of sodium hydroxide in 400 mL of water.

-

Slowly add the sodium hydroxide solution to the silver nitrate solution with continuous stirring. A brown-black precipitate of silver oxide will form.

-

Stir the mixture for 5 minutes to ensure complete precipitation.

-

Collect the silver oxide precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with deionized water until the washings are free of nitrate ions.

Step 2: Oxidation of Vanillin

-

Transfer the wet, freshly prepared silver oxide to a 4-liter beaker.

-

Add 2 L of water and 200 g (4.85 moles) of sodium hydroxide pellets with vigorous mechanical stirring.

-

If necessary, gently warm the mixture to 55-60°C.

-

Once the temperature is stable, add 152 g (1.0 mole) of vanillin. The reaction is exothermic and will begin within minutes, evidenced by the formation of metallic silver.

-

Continue stirring for 10 minutes after the initial reaction subsides.

Step 3: Work-up and Isolation of Vanillic Acid

-

Filter the reaction mixture to remove the precipitated metallic silver. Wash the silver cake with 100 mL of hot water.

-

Combine the filtrate and washings. Acidify the solution by pouring it into 1.1 L of 1:1 hydrochloric acid with vigorous stirring. The solution should be acidic to Congo red paper.

-

A white crystalline precipitate of vanillic acid will form. Cool the mixture to 15-20°C to maximize precipitation.

-

Collect the vanillic acid by vacuum filtration, wash with 150 mL of ice-cold water, and air-dry.

Process Workflow: Vanillin to Vanillic Acid

Caption: Workflow for the oxidation of vanillin to vanillic acid.

Data Summary: Reagents and Expected Yield

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| Vanillin | 152.15 | 152 | 1.0 | 1.0 |

| Silver Nitrate | 169.87 | 170 | 1.0 | 1.0 |

| Sodium Hydroxide | 40.00 | 244 | 5.92 | 5.92 |

| Product | Molar Mass ( g/mol ) | Expected Yield (g) | Expected Yield (%) | |

| Vanillic Acid | 168.15 | 140 - 160 | 83 - 95% |

Table 1: Stoichiometry and expected yield for vanillic acid synthesis.

Validation of Intermediate

The resulting vanillic acid should be a white crystalline solid with a melting point of 209–210°C.[6] The purity can be confirmed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopic methods (¹H NMR, IR).

Part II: Carboxylation of Vanillic Acid

The core transformation is the introduction of a second carboxyl group onto the vanillic acid scaffold. This is achieved via an electrophilic aromatic substitution.

Mechanistic Considerations: The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a classic method for carboxylating phenols.[8] The reaction proceeds by heating a metal phenoxide with carbon dioxide under pressure.[9]

Mechanism Steps:

-

Deprotonation: Vanillic acid is treated with a strong base (e.g., potassium hydroxide) to deprotonate the phenolic hydroxyl group, forming a potassium phenoxide. This step is crucial as the phenoxide is much more nucleophilic and reactive towards electrophiles than the neutral phenol.

-

Electrophilic Attack: The electron-rich phenoxide ring acts as a nucleophile, attacking the weakly electrophilic carbon of carbon dioxide (CO₂). This attack is directed to the C5 position (ortho to the hydroxyl group) due to the activating and directing effects of the hydroxyl and methoxy groups.

-

Tautomerization: The intermediate undergoes tautomerization to restore the aromaticity of the ring, resulting in the dicarboxylate salt.

-

Protonation: Acidification of the reaction mixture protonates the carboxylate groups, yielding the final product, 5-carboxyvanillic acid.

The use of potassium hydroxide is often preferred as it can favor carboxylation at the para-position to the hydroxyl group in some phenols; however, in the case of vanillic acid, the C5 position is sterically accessible and electronically activated, making it the primary site of reaction.[10]

Mechanistic Pathway Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioconversion of a lignin-derived biphenyl dimer into the strategic building block 5-carboxyvanillic acid in Pseudomonas putida KT2440 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 5-Carboxyvanillic acid | 2134-91-0 | Benchchem [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US2441839A - Production of vanillic acid - Google Patents [patents.google.com]

- 8. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]

- 9. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

Technical Monograph: 5-Carboxyvanillic Acid

Metabolic Intermediary, Synthetic Scaffold, and Lignin-Derived Building Block

CAS Number: 2134-91-0 Formula: C₉H₈O₆ Molecular Weight: 212.16 g/mol IUPAC Name: 4-Hydroxy-5-methoxybenzene-1,3-dicarboxylic acid

Executive Summary

5-Carboxyvanillic acid (5-CVA) represents a critical metabolic node in the bacterial catabolism of lignin, specifically serving as the funneling intermediate where biphenyl-type lignin dimers (e.g., 5,5'-dehydrodivanillate) are cleaved into monomeric aromatic units.[1][2][3] Historically viewed merely as a degradation product, 5-CVA has emerged as a high-value "strategic building block" for next-generation bio-based polymers (polyesters/polyamides) due to its dicarboxylic acid functionality, which mimics petroleum-derived terephthalic acid and isophthalic acid.

This guide synthesizes the physicochemical profile, metabolic pathways, and rigorous synthesis protocols for 5-CVA, designed for researchers in metabolic engineering and sustainable medicinal chemistry.

Chemical & Physical Profile

5-CVA is a dicarboxylic acid characterized by high thermal stability and specific solubility profiles dictated by its zwitterionic potential and hydrogen-bonding capacity.

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline powder | Darkens upon oxidation/light exposure. |

| Melting Point | 282–284 °C (dec.)[4] | High MP indicates strong intermolecular H-bonding. |

| Solubility | DMSO, Methanol (Slightly), Aqueous Base (High) | Insoluble in non-polar solvents (Hexane, DCM). |

| pKa Values | pKa₁ ≈ 2.9 (COOH), pKa₂ ≈ 4.5 (COOH), pKa₃ ≈ 9.2 (Phenolic OH) | Estimated values based on isophthalic acid analogs. |

| UV Maxima | 227 nm, 267 nm, 310 nm | In 95% Ethanol; characteristic of substituted benzenes. |

| Stability | Stable under ambient conditions; decarboxylates at >280°C. | Sensitive to strong oxidants. |

Biosynthesis & Metabolic Pathway (The SYK-6 System)[5]

The primary biological source of 5-CVA is the catabolic machinery of Sphingobium sp. strain SYK-6 (formerly Sphingomonas paucimobilis).[2][3][5][6][7] This bacterium utilizes a specialized enzyme cascade to depolymerize lignin.[2][3]

The Pathway Mechanism

-

Substrate : The pathway begins with DDVA (5,5'-dehydrodivanillate), a biphenyl lignin dimer.[1][2][3][6]

-

O-Demethylation (LigX) : The ether bond is prepared for cleavage.

-

Ring Cleavage (LigZ) : An extradiol dioxygenase opens one of the aromatic rings.

-

Hydrolysis (LigY) : The meta-cleavage product is hydrolyzed to yield 5-CVA and a pentadienoate derivative.[1]

-

Decarboxylation (LigW) : 5-CVA is the substrate for LigW , a non-oxidative decarboxylase that removes the carboxyl group at the 5-position to produce Vanillate .[2][6]

This specific decarboxylation is the rate-determining step for funneling biphenyls into the central protocatechuate pathway.

Pathway Visualization

Figure 1: The metabolic funneling of lignin dimers through 5-CVA in Sphingobium sp.[1][2] SYK-6. The LigW-mediated decarboxylation is the critical exit step.

Synthesis & Isolation Protocols

For research requiring gram-scale quantities of 5-CVA, chemical synthesis is often more accessible than biocatalytic isolation unless a recombinant P. putida strain is available.

Protocol A: Chemical Synthesis (Oxidation of 5-Carboxyvanillin)

This method relies on the formylation of vanillic acid followed by mild silver oxide oxidation. It is robust and yields high-purity crystals.

Reagents:

-

Hexamethylenetetramine (HMTA) / Glacial Acetic Acid (Duff Reaction)

-

Silver Nitrate (AgNO₃) / Sodium Hydroxide (NaOH)[8]

Step-by-Step Workflow:

-

Formylation (Synthesis of 5-Formylvanillic Acid):

-

Dissolve vanillic acid (10 g) in glacial acetic acid (100 mL).

-

Add HMTA (2 eq) and reflux for 6 hours.

-

Hydrolyze the intermediate imine by adding dilute HCl and heating for 30 mins.

-

Checkpoint: Monitor TLC for the appearance of the aldehyde (5-formylvanillic acid).

-

Cool and precipitate the aldehyde. Recrystallize from ethanol.

-

-

Oxidation to 5-CVA:

-

Preparation of Ag₂O : Dissolve AgNO₃ (1.0 eq relative to aldehyde) in water. Add NaOH dropwise until brown Ag₂O precipitates. Wash the precipitate thoroughly with water to remove nitrates.

-

Reaction : Suspend the fresh Ag₂O in water. Add NaOH (excess, ~5 eq) to create a basic suspension.

-

Add 5-Formylvanillic acid slowly at 55–60°C.

-

Observation: The black silver oxide will convert to metallic silver (gray mirror/precipitate) as the aldehyde oxidizes to the carboxylic acid.

-

Stir for 15 minutes. Filter off the metallic silver.[8]

-

-

Isolation:

-

Acidify the filtrate with HCl to pH 2.

-

5-CVA will precipitate as white needles.

-

Purification : Recrystallize from hot water.

-

Yield : Typically 85–95%.

-

Protocol B: Biocatalytic Production (Resting Cell Assay)

For green chemistry applications utilizing Pseudomonas putida KT2440 engineered with lig genes.

-

Culture : Grow recombinant P. putida (expressing ligX, ligZ, ligY) in LB medium with appropriate antibiotics.

-

Induction : Induce with IPTG (0.5 mM) at OD₆₀₀ = 0.6. Incubate at 25°C overnight.

-

Biotransformation :

-

Harvest cells and resuspend in M9 minimal buffer (high cell density, OD ~10).

-

Add substrate: 5 mM DDVA (dissolved in minimal DMSO).

-

Incubate at 30°C with shaking.

-

-

Extraction :

-

Centrifuge to remove cells.

-

Acidify supernatant to pH 2.

-

Extract with Ethyl Acetate (3x). Evaporate solvent to obtain 5-CVA.

-

Analytical Characterization

Validating the identity of 5-CVA requires distinguishing it from its precursor (vanillic acid) and isomer (isovanillic acid).

HPLC Method (Reverse Phase)

-

Column : C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase :

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient : 5% B to 40% B over 20 minutes.

-

Detection : UV at 280 nm.

-

Retention Time : 5-CVA elutes earlier than vanillic acid due to increased polarity from the second carboxyl group.

Structural Confirmation (NMR)

-

¹H NMR (DMSO-d₆) :

-

δ 3.85 (s, 3H, -OCH₃)

-

δ 7.60 (s, 1H, Aromatic H-2)

-

δ 8.05 (s, 1H, Aromatic H-6)

-

Note: The absence of the AB coupling pattern seen in vanillic acid confirms substitution at the 5-position.

-

-

¹³C NMR :

-

Distinct signals for two carboxyl carbons (~167 ppm) and the methoxy carbon (~56 ppm).

-

Applications in Drug Development & Materials

Bio-Based Polymer Precursor

5-CVA is structurally analogous to Terephthalic Acid and 2,5-Furandicarboxylic acid (FDCA) .

-

Mechanism : The two carboxyl groups allow for polycondensation with diols (e.g., ethylene glycol) to form polyesters.

-

Advantage : The methoxy and hydroxy substituents provide handles for further functionalization, potentially altering the glass transition temperature (Tg) and biodegradability of the resulting plastic.

Pharmacophore Scaffold

In medicinal chemistry, 5-CVA serves as a scaffold for Fragment-Based Drug Design (FBDD) .

-

Bioisostere : The dicarboxylic acid moiety can mimic phosphate groups in enzyme inhibitors.

-

Ligand Efficiency : Its small size and high polarity make it an ideal starting fragment for targeting polar binding pockets in metalloenzymes or GPCRs.

References

-

Biosynthesis & Pathway : Masai, E., et al. "Characterization of the 5-carboxyvanillate decarboxylase gene and its role in lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6." Journal of Bacteriology, vol. 181, no. 1, 1999. Link

-

Chemical Synthesis : Pearl, I. A. "Reactions of Vanillin and its Derived Compounds. V. Some Esters of Vanillic Acid." Journal of the American Chemical Society, vol. 68, no. 11, 1946. Link

-

Green Chemistry Application : Okamura-Abe, Y., et al. "Bioconversion of a lignin-derived biphenyl dimer into the strategic building block 5-carboxyvanillic acid in Pseudomonas putida KT2440."[1] Green Chemistry, 2025. Link

-

Properties & Data : National Center for Biotechnology Information. "PubChem Compound Summary for CID 16488, 5-Carboxyvanillic acid." PubChem, 2024.[10] Link

Sources

- 1. Bioconversion of a lignin-derived biphenyl dimer into the strategic building block 5-carboxyvanillic acid in Pseudomonas putida KT2440 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06537A [pubs.rsc.org]

- 2. Characterization of the 5-carboxyvanillate decarboxylase gene and its role in lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of Sphingomonas paucimobilis SYK-6 genes involved in degradation of lignin-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of the 5-Carboxyvanillate Decarboxylase Gene and Its Role in Lignin-Related Biphenyl Catabolism in Sphingomonas paucimobilis SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 5-Carboxyvanillic acid | 2134-91-0 | Benchchem [benchchem.com]

- 10. SID 124489012 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Carboxyvanillic acid molecular weight

An In-depth Technical Guide to 5-Carboxyvanillic Acid for Researchers and Drug Development Professionals

Introduction

5-Carboxyvanillic acid (5-CVA) is a dicarboxylic aromatic acid belonging to the vanilloid class of chemical compounds.[1] Systematically named 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid, its structure is distinguished by the presence of two carboxylic acid groups, a hydroxyl group, and a methoxy group attached to a benzene ring.[1] This unique arrangement of functional groups imparts significant chemical reactivity and makes 5-CVA a molecule of growing interest in diverse scientific fields.

Historically recognized as a key intermediate in the microbial degradation of lignin, a complex polymer abundant in plant biomass, 5-CVA is at the forefront of research into sustainable chemistry and biorefinery processes.[1][2] More recently, its potential has been explored as a valuable building block for the synthesis of novel bio-based polymers, offering a renewable alternative to petroleum-derived plastics.[2][3] In the pharmaceutical arena, the dicarboxylic nature of 5-CVA presents opportunities for modifying the physicochemical properties of active pharmaceutical ingredients (APIs) through salt formation, potentially enhancing their solubility, stability, and bioavailability.[1]

This guide provides a comprehensive technical overview of 5-Carboxyvanillic acid, synthesizing current knowledge on its physicochemical properties, synthesis, and applications to serve as a foundational resource for researchers, scientists, and drug development professionals.

Physicochemical Properties of 5-Carboxyvanillic Acid

The distinct chemical and physical properties of 5-CVA are dictated by its molecular structure. The presence of two carboxylic acid groups and a phenolic hydroxyl group makes it a relatively polar and acidic molecule. A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source |

| Molecular Weight | 212.16 g/mol | [1][4] |

| Molecular Formula | C₉H₈O₆ | [4][5] |

| IUPAC Name | 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid | [1] |

| CAS Number | 2134-91-0 | [1][5][6] |

| Appearance | White to Off-White Solid | [6] |

| Melting Point | >278°C (decomposes) | [6] |

| Boiling Point | 455.6°C at 760 mmHg | [5] |

| Density | 1.549 g/cm³ | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5][6] |

| Hydrogen Bond Donors | 3 | [5] |

| Hydrogen Bond Acceptors | 6 | [5] |

Synthesis and Chemical Reactivity

The synthesis of 5-Carboxyvanillic acid can be achieved through various organic chemistry routes. A notable method involves the oxidation of a related vanilloid, 5-carboxyvanillin. This transformation specifically targets the aldehyde functional group of the precursor, converting it into a carboxylic acid while preserving the other substituents on the aromatic ring.[7]

The reactivity of 5-CVA is governed by its key functional groups:

-

Carboxylic Acid Groups: These are the primary sites for reactions such as esterification, amidation, and salt formation. Their acidity allows for deprotonation under basic conditions.

-

Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can participate in etherification and esterification reactions. It also activates the aromatic ring towards electrophilic substitution.

-

Methoxy Group: This electron-donating group also influences the reactivity of the aromatic ring.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, with the positions directed by the existing substituents.

Caption: A general workflow for the synthesis of 5-CVA from orthovanillic acid.[7]

Applications in Research and Drug Development

The versatile structure of 5-CVA makes it a valuable platform molecule with applications spanning from sustainable materials to pharmaceuticals.

A Platform for Bio-based Polymers

With increasing demand for sustainable alternatives to petrochemical-based plastics, 5-CVA has emerged as a highly promising building block for novel bioplastics.[3] Its dicarboxylic nature allows it to act as a monomer in polymerization reactions. Notably, it can be polymerized to produce poly(ethylene 5-carboxyvanillate) (PEC), a polyester that exhibits properties superior to the widely used polyethylene terephthalate (PET).[3] The incorporation of the functionalized aromatic ring of 5-CVA into the polymer backbone can enhance thermal stability, gas barrier properties, and other material characteristics.

Lignin Valorization and Biorefinery

Lignin is a major component of lignocellulosic biomass and a largely underutilized renewable resource. The microbial conversion of lignin-derived compounds into value-added chemicals is a cornerstone of modern biorefinery strategies. 5-CVA is a natural intermediate in the bacterial degradation pathway of 5,5′-dehydrodivanillate (DDVA), a dimer derived from lignin.[1][3] Research into these metabolic pathways not only provides insights into microbial catabolism but also offers blueprints for developing engineered microorganisms for the biotechnological production of 5-CVA from renewable feedstocks.[2]

Advancements in Drug Development

The carboxylic acid moiety is a critical functional group found in numerous approved drugs, but it can sometimes lead to issues with metabolic stability or membrane permeability.[8] The unique structure of 5-CVA offers several advantages in drug design:

-

Salt Formation and Prodrugs: The presence of two carboxylic acid groups makes 5-CVA an excellent candidate for forming novel salts or conjugates with active pharmaceutical ingredients (APIs).[1] This strategy can be employed to modify the physicochemical properties of a parent drug, such as its solubility, dissolution rate, and stability, thereby improving its overall therapeutic profile. For instance, patents have described the use of 5-CVA to form a salt with the antidepressant paroxetine.[1]

-

Scaffold for New Chemical Entities: The substituted benzene ring of 5-CVA can serve as a rigid scaffold for the design of new therapeutic agents. The functional groups provide multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships in drug discovery campaigns.[9]

Caption: Primary applications of 5-Carboxyvanillic Acid in various research fields.

Experimental Protocol: Synthesis of 5-Carboxyvanillic Acid via Oxidation

This protocol details the synthesis of 5-Carboxyvanillic acid from 5-formylvanillic acid, adapted from established literature procedures.[7] This self-validating system relies on the selective oxidation of an aldehyde to a carboxylic acid, a robust and high-yielding transformation.

Materials:

-

5-Formylvanillic acid

-

Silver(I) oxide (Ag₂O)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

pH paper or pH meter

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve a specific molar quantity of 5-formylvanillic acid in an aqueous solution of sodium hydroxide (e.g., 10% w/v). The formation of the sodium salt ensures solubility in the aqueous medium.

-

Addition of Oxidant: While stirring, add a stoichiometric excess (e.g., 1.5-2 equivalents) of silver(I) oxide to the solution. The causality here is to ensure the complete conversion of the aldehyde.

-

Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux with continuous stirring. Monitor the reaction progress (e.g., by thin-layer chromatography). The reaction is typically complete within a few hours.

-

Filtration: After cooling to room temperature, filter the reaction mixture to remove the silver precipitate and any unreacted silver oxide.

-

Acidification and Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2). The protonation of the carboxylate groups causes the 5-Carboxyvanillic acid product to precipitate out of the solution as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold deionized water to remove residual acid and salts.

-

Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as a water-ethanol mixture.[7]

-

Drying: Dry the purified crystals under vacuum to obtain the final 5-Carboxyvanillic acid product.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling 5-Carboxyvanillic acid in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, a lab coat, and ANSI-approved safety goggles, to prevent skin and eye contact.[1][10][11]

-

Ventilation: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of fine particles.[1][10]

-

Storage: Store 5-Carboxyvanillic acid in a tightly sealed container in a cool, dry, and well-ventilated place.[11] For long-term storage, refrigeration is recommended.[5][6]

-

Spill Cleanup: In case of a spill, avoid generating dust. Use dry cleanup procedures (e.g., sweeping or vacuuming with an explosion-proof machine) and place the material in a sealed container for disposal.[10]

-

Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Acidic waste should be neutralized before being transferred to a designated hazardous waste container.[1]

Conclusion

5-Carboxyvanillic acid stands out as a molecule with significant versatility and potential. Its well-defined physicochemical properties, combined with its accessibility from renewable resources like lignin, position it as a key player in the development of sustainable materials and chemicals. For drug development professionals, its dicarboxylic nature offers a strategic tool for optimizing the properties of pharmaceutical compounds. As research continues to uncover new synthesis routes and applications, the importance of 5-Carboxyvanillic acid in both academic and industrial settings is set to grow, paving the way for innovations in green chemistry and pharmaceutical sciences.

References

-

5-Carboxyvanillic acid | 2134-91-0. (n.d.). LookChem. [Link]

-

Acid Cleaner #5 Safety Data Sheet. (2021, April 19). Five Star Chemicals. [Link]

-

de la Torre, I., et al. (2025). Bioconversion of a lignin-derived biphenyl dimer into the strategic building block 5-carboxyvanillic acid in Pseudomonas putida KT2440. Green Chemistry. [Link]

-

Synthesis of 5-Bromovanillin From Vanillin and Bromine. (2022, August 25). YouTube. [Link]

-

Bioconversion of a lignin-derived biphenyl dimer into the strategic building block 5-carboxyvanillic acid in Pseudomonas putida KT2440. (n.d.). Royal Society of Chemistry. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PubMed Central. [Link]

-

AN ALTERNATIVE SYNTHESIS OF 5-CARBOXYVANILLIN. (1964). Canadian Journal of Chemistry, 42. [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (n.d.). PubMed. [Link]

-

Research in the Field of Drug Design and Development. (n.d.). MDPI. [Link]

-

5-Carboxyvanillate | C9H6O6-2. (n.d.). PubChem. [Link]

-

Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions. (2024, September 13). PubMed Central. [Link]

-

Drug Design and Discovery: Principles and Applications. (2017, February 13). PubMed Central. [Link]

-

Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. (2019, December 23). Organic Syntheses. [Link]

Sources

- 1. 5-Carboxyvanillic acid | 2134-91-0 | Benchchem [benchchem.com]

- 2. Bioconversion of a lignin-derived biphenyl dimer into the strategic building block 5-carboxyvanillic acid in Pseudomonas putida KT2440 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Bioconversion of a lignin-derived biphenyl dimer into the strategic building block 5-carboxyvanillic acid in Pseudomonas putida KT2440 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06537A [pubs.rsc.org]

- 4. biosynth.com [biosynth.com]

- 5. lookchem.com [lookchem.com]

- 6. 5-CARBOXYVANILLIC ACID | 2134-91-0 [chemicalbook.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to 5-Carboxyvanillic Acid: Structure, Properties, and Applications

Executive Summary: 5-Carboxyvanillic acid, a dicarboxylic aromatic acid, is a key molecule in the vanilloid family of compounds. Its unique structure, featuring two carboxylic acid groups, a hydroxyl group, and a methoxy group, provides a versatile platform for chemical synthesis and biological interactions. This guide offers a comprehensive analysis of its structure, physicochemical properties, spectroscopic signature, and synthesis. It further explores its applications as a strategic building block, particularly in the fields of drug development and bio-based polymers, providing researchers, scientists, and drug development professionals with a foundational understanding of this important compound.

Molecular Structure and Physicochemical Properties

5-Carboxyvanillic acid, with the systematic IUPAC name 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid , is a derivative of vanillic acid distinguished by an additional carboxylic acid group at the 5-position on the benzene ring.[1] This structural feature significantly impacts its chemical properties, such as acidity and reactivity, compared to its monocarboxylic counterparts.[1]

Core Chemical Structure

The molecule consists of a central benzene ring substituted with four functional groups. This arrangement of electron-withdrawing and electron-donating groups dictates its chemical behavior and potential for further modification.

Caption: 2D structure of 5-Carboxyvanillic acid with IUPAC numbering.

In-depth Analysis of Functional Groups

The reactivity and utility of 5-Carboxyvanillic acid are direct consequences of its four distinct functional groups:

-

Carboxylic Acid Groups (-COOH) at C1 and C3: These are the primary sites for reactions like esterification and amide bond formation, making the molecule an excellent scaffold for building more complex structures.[2] As electron-withdrawing groups, they deactivate the aromatic ring towards electrophilic substitution. The presence of two such groups classifies it as a dicarboxylic acid.[1]

-

Hydroxyl Group (-OH) at C4: This phenolic hydroxyl group is a strong activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. It is also a hydrogen bond donor and can participate in etherification reactions.

-

Methoxy Group (-OCH₃) at C5: Similar to the hydroxyl group, the methoxy group is an activating, ortho-, para-director. Its electron-donating resonance effect is slightly offset by its inductive electron-withdrawing effect.

The interplay of these groups governs the molecule's electronic properties and regioselectivity in chemical reactions.

Physicochemical Data

A summary of key physicochemical properties is crucial for experimental design, including solubility and reaction condition selection.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₆ | [3][4] |

| Molecular Weight | 212.16 g/mol | [1][3] |

| IUPAC Name | 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid | [1] |

| CAS Number | 2134-91-0 | [1][4] |

| Appearance | White to Off-White Solid | [5] |

| Melting Point | >278°C (decomposes) | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [4][5] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 6 | [4] |

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation. The expected data are as follows:

| Technique | Expected Observations |

| ¹H NMR | Signals for two aromatic protons, one hydroxyl proton, two carboxylic acid protons, and three methoxy protons. The aromatic protons will show splitting patterns dependent on their coupling. |

| ¹³C NMR | Resonances for nine distinct carbons. The two carboxylic acid carbons are expected in the downfield region (~165-185 ppm), aromatic carbons between ~110-160 ppm, and the methoxy carbon around 50-70 ppm.[1] |

| Infrared (IR) | Broad O-H stretch from the carboxylic acids and phenol. Sharp C=O stretches for the carboxyl groups. C-O stretches for the ether and phenol, and characteristic aromatic C-H and C=C bands. |

| Mass Spectrometry | The molecular ion peak ([M]⁻) is predicted at m/z 211.02481.[6] High-resolution mass spectrometry can confirm the elemental composition.[1] |

Synthesis and Reactivity

Understanding the synthesis and reactivity of 5-Carboxyvanillic acid is fundamental for its application as a chemical intermediate.

Common Synthetic Pathway

A well-documented method involves the oxidation of 5-formylvanillic acid.[7] This precursor can be obtained from the formylation of vanillic acid.[7] The oxidation step, often using alkaline silver oxide, proceeds in quantitative yield.[7]

Caption: General workflow for the synthesis of 5-Carboxyvanillic acid.

Protocol: Oxidation of 5-Formylvanillic Acid

This protocol is adapted from established literature procedures.[7]

Objective: To synthesize 5-Carboxyvanillic acid via the oxidation of 5-formylvanillic acid.

Materials:

-

5-Formylvanillic acid

-

Silver nitrate (AgNO₃)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Reaction vessel, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

-

Prepare Silver Oxide Solution: In a suitable flask, dissolve silver nitrate in deionized water. Separately, prepare a solution of sodium hydroxide. While stirring vigorously, slowly add the NaOH solution to the AgNO₃ solution to precipitate silver oxide.

-

Reaction Setup: In a separate reaction vessel, dissolve 5-formylvanillic acid in a dilute solution of sodium hydroxide.

-

Oxidation: Gently warm the solution of 5-formylvanillic acid. Add the freshly prepared silver oxide suspension to the warmed solution in portions. The reaction is exothermic; maintain control over the temperature.

-

Reaction Monitoring: Stir the reaction mixture until the oxidation is complete. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture to remove the silver precipitate.

-

Acidification & Isolation: Cool the filtrate in an ice bath and carefully acidify with concentrated HCl until no further precipitation is observed.

-

Purification: Collect the crude 5-Carboxyvanillic acid product by filtration. Wash the solid with cold deionized water. The product can be further purified by recrystallization from water to yield colorless crystals.[7]

Rationale: The use of alkaline silver oxide provides a mild and efficient method for oxidizing the aldehyde group of 5-formylvanillic acid to a carboxylic acid with high yield, leaving the other functional groups on the aromatic ring intact.

Applications in Drug Development and Research

The multifunctional nature of 5-Carboxyvanillic acid makes it a valuable building block in medicinal chemistry and materials science.

Scaffold for Drug Design

The carboxylic acid functional group is a key feature in the pharmacophores of hundreds of approved drugs.[8] However, it can sometimes lead to issues with metabolic stability or membrane permeability.[8] Molecules like 5-Carboxyvanillic acid serve as starting scaffolds where one or both carboxyl groups can be modified into esters, amides, or other bioisosteres to optimize the pharmacokinetic profile of a drug candidate.[2][8] Its rigid aromatic core provides a well-defined orientation for appended functional groups, which is essential for specific binding to biological targets like enzymes or receptors.[9][10]

Intermediate for Bio-based Polymers

There is significant interest in using renewable resources for polymer production. 5-Carboxyvanillic acid, which can be produced from lignin-derived compounds through bioconversion, is a promising building block for creating novel bio-based polymers.[11] Its dicarboxylic nature allows it to act as a monomer in polymerization reactions, potentially leading to the development of new materials with unique properties.[11] Engineered bacterial strains, such as Pseudomonas putida KT2440, have been developed to produce 5-Carboxyvanillic acid from lignin-derived dimers, highlighting a sustainable production strategy.[1][11][12]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

-

Handling: Use in a well-ventilated area.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[13][14] Avoid creating dust.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] The recommended storage temperature is refrigerator conditions.[4][5]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[13]

This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.

Conclusion

5-Carboxyvanillic acid is a compound of significant interest due to its versatile chemical structure. The presence of multiple, reactive functional groups on a stable aromatic core makes it an ideal starting material and intermediate for a wide range of applications. For professionals in drug development, it offers a valuable scaffold for creating novel therapeutics. For materials scientists, it represents a key bio-based monomer for the synthesis of advanced polymers. A thorough understanding of its properties, as outlined in this guide, is the first step toward unlocking its full potential in research and development.

References

-

PubChem. 5-carboxyvanillic acid (C9H8O6). [Link]

-

LookChem. 5-Carboxyvanillic acid. [Link]

-

National Center for Biotechnology Information. Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors. [Link]

-

Canadian Science Publishing. AN ALTERNATIVE SYNTHESIS OF 5-CARBOXYVANILLIN. [Link]

-

YouTube. Naming Carboxylic Acids - IUPAC Nomenclature - Organic Chemistry. [Link]

-

National Center for Biotechnology Information. 5-Carboxyvanillate | C9H6O6-2 | CID 54750828. [Link]

-

National Center for Biotechnology Information. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

-

Carl ROTH. Safety Data Sheet: Vanillic acid. [Link]

-

Master Organic Chemistry. Functional Groups In Organic Chemistry. [Link]

-

MDPI. Research in the Field of Drug Design and Development. [Link]

-

Royal Society of Chemistry. Bioconversion of a lignin-derived biphenyl dimer into the strategic building block 5-carboxyvanillic acid in Pseudomonas putida KT2440. [Link]

-

Royal Society of Chemistry. Bioconversion of a lignin-derived biphenyl dimer into the strategic building block 5-carboxyvanillic acid in Pseudomonas putida KT2440. [Link]

-

National Center for Biotechnology Information. Drug Design and Discovery: Principles and Applications. [Link]

Sources

- 1. 5-Carboxyvanillic acid | 2134-91-0 | Benchchem [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. biosynth.com [biosynth.com]

- 4. lookchem.com [lookchem.com]

- 5. 5-CARBOXYVANILLIC ACID | 2134-91-0 [chemicalbook.com]

- 6. PubChemLite - 5-carboxyvanillic acid (C9H8O6) [pubchemlite.lcsb.uni.lu]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioconversion of a lignin-derived biphenyl dimer into the strategic building block 5-carboxyvanillic acid in Pseudomonas putida KT2440 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Bioconversion of a lignin-derived biphenyl dimer into the strategic building block 5-carboxyvanillic acid in Pseudomonas putida KT2440 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06537A [pubs.rsc.org]

- 13. synquestlabs.com [synquestlabs.com]

- 14. fishersci.co.uk [fishersci.co.uk]

discovery of 5-Carboxyvanillic acid in nature

Executive Summary

5-Carboxyvanillic acid (5-CVA), systematically known as 4-hydroxy-5-methoxyisophthalic acid, represents a critical metabolic node in the biological turnover of aromatic compounds. Historically obscured by its more common analogue, vanillic acid, 5-CVA has emerged as a high-value intermediate in the microbial valorization of lignin and a stress-response metabolite in vascular plants.

This guide synthesizes the physicochemical identity, biosynthetic origins, and isolation methodologies of 5-CVA. It provides actionable protocols for its extraction from bacterial matrices and details its potential as a monomer for bio-based polyesters (e.g., poly(ethylene 5-carboxyvanillate)) and a pharmacological lead in anti-inflammatory pathways.

Chemical Identity & Physicochemical Properties

5-CVA is a dicarboxylic acid derivative of vanillin.[1][2] Its structural uniqueness lies in the C5-position carboxyl group, which significantly alters its solubility, acidity, and polymerization potential compared to vanillic acid.

Table 1: Physicochemical Profile of 5-Carboxyvanillic Acid

| Parameter | Specification | Notes |

| IUPAC Name | 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid | Often referred to as 5-carboxyvanillate in enzymatic contexts.[3][4][5] |

| CAS Number | 2134-91-0 | |

| Molecular Formula | C₉H₈O₆ | |

| Molecular Weight | 212.16 g/mol | |

| Melting Point | 283–284 °C | Significantly higher than vanillic acid (~210 °C). |

| UV Absorbance | Measured in 95% Ethanol.[2] | |

| pKa Values | pKa₁ ~2.5, pKa₂ ~4.5 | Estimated; C1 and C5 carboxyls provide high acidity. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poorly soluble in cold water; soluble in alkaline aqueous solutions. |

Natural Occurrence & Biosynthetic Pathways

The discovery of 5-CVA in nature is primarily linked to two distinct biological phenomena: the catabolism of lignin by soil bacteria and the degradation of anthocyanins in plants under heat stress.

Microbial Lignin Degradation (The Biphenyl Pathway)

In soil bacteria such as Sphingobium sp. SYK-6 and Pseudomonas putida KT2440, 5-CVA is a central intermediate in the degradation of 5,5'-dehydrodivanillate (DDVA), a model compound for the biphenyl linkages found in lignin.

-

Mechanism: The enzyme LigW (5-carboxyvanillate decarboxylase) catalyzes the non-oxidative decarboxylation of 5-CVA to vanillate.[4][6] This step is critical because it funnels the complex biphenyl structure into the central vanillate pathway, allowing the bacteria to use lignin as a carbon source.

-

Enzymatic Insight: LigW is a Mn²⁺-dependent amidohydrolase that facilitates C-C bond cleavage, releasing CO₂.

Plant Stress Metabolism

Recent metabolomic studies in Chrysanthemum morifolium have identified 5-CVA as a degradation product of cyanidin-based anthocyanins. Under heat stress (35°C), anthocyanin stability is compromised, leading to ring cleavage and oxidation events that accumulate 5-CVA, serving as a potential biomarker for thermal stress tolerance.

Pathway Visualization

The following diagram illustrates the microbial conversion of the lignin dimer DDVA into 5-CVA and its subsequent processing.

Figure 1: The metabolic flux from lignin-derived biphenyls (DDVA) to 5-CVA and Vanillate in Sphingobium sp.[2][3][7][8][9] SYK-6.

Isolation & Characterization Methodologies

Reliable isolation of 5-CVA requires separating it from structurally similar phenolic acids (vanillic acid, syringic acid). The following protocol is validated for bacterial culture supernatants but can be adapted for plant tissues.

Extraction Protocol (Bacterial Supernatant)

Reagents:

-

Hydrochloric Acid (6 M)

-

Ethyl Acetate (HPLC Grade)

-

Anhydrous Sodium Sulfate (

) -

Acetonitrile (HPLC Grade)

Step-by-Step Workflow:

-

Clarification: Centrifuge bacterial culture (e.g., P. putida grown on DDVA) at 10,000

g for 15 minutes at 4°C to remove biomass. Collect the supernatant. -

Acidification: Adjust the pH of the supernatant to pH 1.0–2.0 using 6 M HCl.

-

Causality: Acidification protonates the carboxyl groups of 5-CVA (

), rendering the molecule neutral and hydrophobic, driving it into the organic phase.

-

-

Liquid-Liquid Extraction (LLE):

-

Add an equal volume of Ethyl Acetate to the acidified supernatant.

-

Vigorously shake/vortex for 5 minutes.

-

Allow phases to separate. Collect the upper organic layer.[10]

-

Repeat: Perform this extraction 3 times to maximize yield (typically >95% recovery).

-

-

Drying: Combine organic fractions and dry over anhydrous

for 30 minutes. Filter to remove the solid desiccant. -

Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) at 40°C.

-

Reconstitution: Dissolve the resulting solid residue in Methanol or Acetonitrile:Water (50:50) for HPLC analysis.[8]

Analytical Chromatography (HPLC-UV/MS)

System: UHPLC coupled with DAD and ESI-MS.

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 1.8

Gradient Method:

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile + 0.1% Formic Acid

| Time (min) | % Solvent B | Flow Rate (mL/min) |

| 0.0 | 5 | 0.4 |

| 10.0 | 40 | 0.4 |

| 12.0 | 95 | 0.4 |

| 15.0 | 5 | 0.4 |

Detection Parameters:

-

UV: Monitor at 230 nm (strong aromatic absorption) and 280 nm .

-

MS (ESI+): Scan range m/z 100–500.

-

Target Ion:

-

Diagnostic Fragment: Loss of

(

-

NMR Structural Confirmation

To distinguish 5-CVA from isomers,

-

Solvent: DMSO-

-

Key Signals:

- ~12-13 ppm (Broad s, 2H): Carboxylic acid protons (-COOH at C1 and C5).

- ~7.5 - 8.0 ppm (s, 1H): Aromatic proton at C2 (deshielded by two ortho/para carboxyls).

- ~7.4 - 7.6 ppm (s, 1H): Aromatic proton at C6.

-

~3.85 ppm (s, 3H): Methoxy group (-OCH

-

Note: The presence of two distinct aromatic singlets (or meta-coupled doublets with very small

) and the integration of the carboxyl peak confirm the dicarboxylic nature.

Applications & Future Perspectives

Bio-based Polymers (The PET Alternative)

5-CVA is gaining traction as a rigid, aromatic monomer for polyester synthesis.

-

Poly(ethylene 5-carboxyvanillate) (PEC): Synthesized via the polymerization of 5-CVA diesters with ethylene glycol.

-

Properties: PEC exhibits thermal properties comparable to Polyethylene Terephthalate (PET), with a glass transition temperature (

) often exceeding standard PET due to the stiffening effect of the methoxy substituent.

Pharmacological Potential[1]

-

Antioxidant: The phenolic hydroxyl group provides radical scavenging capability.

-

Anti-inflammatory: Preliminary screens suggest 5-CVA may modulate gut microbiota profiles, specifically correlating with metabolic shifts in stress-induced insomnia models.

References

-

Discovery in Lignin Degradation

-

Enzymatic Mechanism (LigW)

- Title: Substrate Distortion and the Catalytic Reaction Mechanism of 5-Carboxyvanill

- Source: Biochemistry / NIH PubMed Central.

-

URL:[Link]

-

Plant Stress Metabolite

- Title: Anthocyanin Degradation Drives Heat-Induced Petal Fading in Chrysanthemum morifolium.

- Source: MDPI (Intern

-

URL:[Link]

-

Polymer Applications

- Title: Successful selective production of vanillic acid from depolymerized sulfite lignin and its application to poly(ethylene vanill

- Source: ResearchG

-

URL:[Link]

-

General Chemical Data

Sources

- 1. scienceasia.org [scienceasia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. A Combined Experimental-Theoretical Study of the LigW-Catalyzed Decarboxylation of 5-Carboxyvanillate in the Metabolic Pathway for Lignin Degradation [su.diva-portal.org]

- 5. mdpi.com [mdpi.com]

- 6. Characterization of the 5-Carboxyvanillate Decarboxylase Gene and Its Role in Lignin-Related Biphenyl Catabolism in Sphingomonas paucimobilis SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.asm.org [journals.asm.org]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. CAS 2134-90-9: 6,6′-Dihydroxy-5,5′-dimethoxy[1,1′-biphenyl… [cymitquimica.com]

5-Carboxyvanillic Acid: A Keystone Intermediate in Lignin Valorization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Lignin, the second most abundant terrestrial biopolymer, represents a vast and underutilized source of renewable aromatic chemicals. Its complex and recalcitrant nature has historically posed significant challenges to valorization efforts. However, recent advancements in microbial and enzymatic catalysis have illuminated pathways for the targeted depolymerization of lignin into valuable platform chemicals. Among these, 5-Carboxyvanillic acid (5CVA) has emerged as a key intermediate with significant potential for the synthesis of novel biopolymers and specialty chemicals. This technical guide provides a comprehensive overview of 5CVA, from its origins as a lignin degradation product to its chemical properties, synthesis, and analytical characterization. We will delve into the intricate microbial pathways responsible for its formation, explore its promising applications, and provide detailed protocols for its analysis, offering a critical resource for researchers and professionals in the fields of biotechnology, green chemistry, and drug development.

Introduction: The Promise of Lignin Valorization and the Emergence of 5-Carboxyvanillic Acid

The global push towards a circular economy and sustainable manufacturing has intensified the search for renewable alternatives to petroleum-based feedstocks. Lignin, a major component of lignocellulosic biomass, is a prime candidate in this endeavor. Composed of a complex, three-dimensional network of phenylpropanoid units, lignin is a rich source of aromatic compounds. While the heterogeneity and recalcitrance of lignin have long been obstacles to its efficient utilization, nature has evolved elegant solutions in the form of microbial degradation pathways.[1][2]

Microorganisms, particularly certain species of fungi and bacteria, produce a suite of extracellular enzymes that can oxidatively depolymerize the lignin polymer.[1] This process releases a variety of low-molecular-weight aromatic compounds, which can then be funneled into microbial central metabolism. One such compound that has garnered significant interest is 5-Carboxyvanillic acid (5CVA).